A Comprehensive Spectroscopic Guide to tert-Butyl 3-Chloroazetidine-1-carboxylate
A Comprehensive Spectroscopic Guide to tert-Butyl 3-Chloroazetidine-1-carboxylate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 3-chloroazetidine-1-carboxylate is a pivotal heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. Its structural integrity and purity are paramount to the success of subsequent synthetic transformations and the biological activity of the final compounds. This guide provides a comprehensive analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By offering a detailed interpretation of the spectral features, this document serves as an essential reference for researchers to verify the identity and purity of tert-butyl 3-chloroazetidine-1-carboxylate, ensuring the reliability and reproducibility of their scientific endeavors.
Introduction
The azetidine scaffold is a privileged four-membered nitrogen-containing heterocycle that imparts unique conformational constraints and metabolic stability to drug candidates. The introduction of a chlorine atom at the 3-position provides a versatile handle for further functionalization through nucleophilic substitution reactions. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom ensures stability during various synthetic steps and allows for facile deprotection under acidic conditions.
Accurate and unambiguous characterization of tert-butyl 3-chloroazetidine-1-carboxylate is the cornerstone of its effective use. Spectroscopic techniques are the most powerful and non-destructive methods for this purpose. This guide will delve into the expected and observed data from ¹H NMR, ¹³C NMR, IR, and MS analyses, providing the rationale behind the spectral patterns.
Molecular Structure and Key Spectroscopic Features
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.
Caption: Molecular structure of tert-butyl 3-chloroazetidine-1-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.
Experimental Protocol for NMR Data Acquisition
A standardized protocol ensures data consistency and comparability.
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Sample Preparation: Dissolve approximately 5-10 mg of tert-butyl 3-chloroazetidine-1-carboxylate in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
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Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
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¹H NMR Parameters:
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Pulse sequence: Standard single-pulse experiment (zg30 or similar).
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Spectral width: -2 to 12 ppm.
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Number of scans: 16-32.
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Relaxation delay: 1-2 seconds.
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¹³C NMR Parameters:
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Pulse sequence: Proton-decoupled pulse sequence (zgpg30 or similar).
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Spectral width: -10 to 220 ppm.
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Number of scans: 1024 or more, depending on sample concentration.
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Relaxation delay: 2-5 seconds.
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¹H NMR Spectral Data and Interpretation
The proton NMR spectrum provides information about the number of different types of protons and their connectivity.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~4.3 - 4.5 | m | 1H | CH-Cl | The proton on the carbon bearing the chlorine atom is expected to be deshielded and appear as a multiplet due to coupling with the adjacent methylene protons. |
| ~4.1 - 4.3 | m | 4H | CH₂-N | The two methylene groups attached to the nitrogen are diastereotopic and will appear as complex multiplets. Their proximity to the electronegative nitrogen and the carbonyl group of the Boc moiety results in a downfield shift. |
| 1.46 | s | 9H | C(CH₃)₃ | The nine equivalent protons of the tert-butyl group appear as a sharp singlet. |
Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent and the specific instrument used.
¹³C NMR Spectral Data and Interpretation
The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.[1]
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~156 | C=O (Boc) | The carbonyl carbon of the carbamate is significantly deshielded. |
| ~80 | C(CH₃)₃ (Boc) | The quaternary carbon of the tert-butyl group. |
| ~55 | CH₂-N | The carbons of the azetidine ring attached to the nitrogen. The exact shift can be influenced by the ring strain and the electron-withdrawing effect of the nitrogen and the Boc group. |
| ~48 | CH-Cl | The carbon atom bonded to the electronegative chlorine atom is shifted downfield. |
| ~28 | C(CH₃)₃ (Boc) | The three equivalent methyl carbons of the tert-butyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.[2][3]
Experimental Protocol for IR Data Acquisition
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Sample Preparation: A thin film of the neat liquid compound is placed between two potassium bromide (KBr) plates, or the spectrum is acquired using an Attenuated Total Reflectance (ATR) accessory.
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Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum.
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Parameters:
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Spectral range: 4000-400 cm⁻¹.
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Resolution: 4 cm⁻¹.
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Number of scans: 16-32.
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IR Spectral Data and Interpretation
The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of specific bonds.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~2978 | Medium | C-H stretch (alkane) | Corresponds to the stretching vibrations of the C-H bonds in the tert-butyl and azetidine methylene groups. |
| ~1700 | Strong | C=O stretch (carbamate) | A strong, sharp absorption band characteristic of the carbonyl group in the Boc protecting group.[4] |
| ~1400 | Medium | C-H bend (alkane) | Bending vibrations of the C-H bonds. |
| ~1160 | Strong | C-O stretch (carbamate) | Stretching vibration of the C-O single bond in the carbamate ester. |
| ~750 | Medium-Strong | C-Cl stretch | The stretching vibration of the carbon-chlorine bond. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.
Experimental Protocol for MS Data Acquisition
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Ionization Technique: Electrospray ionization (ESI) is a common and gentle ionization method suitable for this compound.
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Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.
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Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺.
MS Data and Interpretation
The mass spectrum will show a peak corresponding to the molecular ion and several fragment ions.
| m/z (mass-to-charge ratio) | Assignment | Rationale |
| 192/194 | [M+H]⁺ | The protonated molecular ion. The presence of two peaks in an approximate 3:1 ratio is characteristic of a compound containing one chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes). |
| 136/138 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the tert-butyl group is a common fragmentation pathway for Boc-protected compounds. |
| 92 | [M+H - C₅H₉O₂]⁺ | Loss of the entire Boc group. |
| 57 | [C₄H₉]⁺ | The tert-butyl cation is a very stable and often prominent fragment. |
digraph "MS_Fragmentation" { graph [layout=dot, rankdir=LR]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style="filled"]; edge [fontname="Arial", fontsize=9];M [label="[M+H]⁺\n(m/z 192/194)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F1 [label="[M+H - C₄H₈]⁺\n(m/z 136/138)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F2 [label="[M+H - C₅H₉O₂]⁺\n(m/z 92)", fillcolor="#FBBC05", fontcolor="#202124"]; F3 [label="[C₄H₉]⁺\n(m/z 57)", fillcolor="#34A853", fontcolor="#FFFFFF"];
M -> F1 [label="- C₄H₈"]; M -> F2 [label="- C₅H₉O₂"]; M -> F3 [label=" "]; }
Caption: Proposed mass spectrometry fragmentation pathway.
Conclusion
The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the characterization of tert-butyl 3-chloroazetidine-1-carboxylate. By correlating the structural features of the molecule with the data obtained from NMR, IR, and MS, researchers can confidently verify the identity and purity of this important synthetic intermediate. Adherence to the outlined experimental protocols will ensure the generation of high-quality, reproducible data, which is fundamental to advancing research and development in the pharmaceutical sciences.
References
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Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214. [Link][5]
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PubChem. (n.d.). tert-Butyl 3-hydroxyazetidine-1-carboxylate. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved March 7, 2026, from [Link][1]
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Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved March 7, 2026, from [Link][2]
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Illinois State University. (2015). Infrared Spectroscopy. Retrieved March 7, 2026, from [Link][3]
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TSI Journals. (2010). Organic CHEMISTRY. Retrieved March 7, 2026, from [Link][4]
